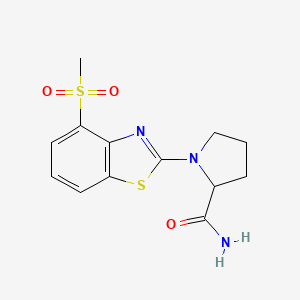![molecular formula C16H17FN4 B6444266 5-fluoro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine CAS No. 2549016-66-0](/img/structure/B6444266.png)
5-fluoro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine (5-Fluoropyrrolo[3,4-b]pyridine) is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a derivative of pyridine, a six-membered aromatic ring, and is composed of a nitrogen atom and five carbon atoms. 5-Fluoropyrrolo[3,4-b]pyridine is a versatile compound and has been used in a variety of areas including organic synthesis, drug discovery and development, and as a fluorescent probe.
科学研究应用
5-Fluoropyrrolo[3,4-b]pyridine is a versatile compound and has been used in a variety of areas including organic synthesis, drug discovery and development, and as a fluorescent probe. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyrrolo[3,4-b]pyridines, pyrrolo[3,4-b]quinolines, and pyrrolo[3,4-b]thiazoles. It has also been used for the synthesis of quinolines and isoquinolines. In addition, 5-fluoropyrrolo[3,4-b]pyridine has been used as a fluorescent probe for the detection of metal ions in solution.
作用机制
The mechanism of action of 5-fluoropyrrolo[3,4-b]pyridine is not fully understood. However, it is believed that the compound interacts with metal ions in solution, forming a coordination complex. This coordination complex is then able to interact with other molecules in solution, leading to a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoropyrrolo[3,4-b]pyridine have not been extensively studied. However, it has been shown to have antifungal activity and to inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant activity and to reduce the levels of lipid peroxidation in cells.
实验室实验的优点和局限性
The advantages of using 5-fluoropyrrolo[3,4-b]pyridine in laboratory experiments include its low cost, ease of synthesis, and versatility. In addition, the compound is relatively stable and does not decompose easily. The main limitation of using 5-fluoropyrrolo[3,4-b]pyridine in laboratory experiments is its low solubility in aqueous solutions.
未来方向
The potential future directions for 5-fluoropyrrolo[3,4-b]pyridine include further research into its biochemical and physiological effects, its potential applications in drug discovery and development, and its use as a fluorescent probe for the detection of metal ions in solution. In addition, further research into the synthesis of derivatives of 5-fluoropyrrolo[3,4-b]pyridine, such as pyrrolo[3,4-b]pyridines, pyrrolo[3,4-b]quinolines, and pyrrolo[3,4-b]thiazoles, would be beneficial. Finally, further research into the mechanism of action of 5-fluoropyrrolo[3,4-b]pyridine is needed in order to better understand its potential applications.
合成方法
5-Fluoropyrrolo[3,4-b]pyridine can be synthesized in a variety of ways. One method involves the reaction of 4-fluorobenzaldehyde and 2-aminopyridine in the presence of aqueous sodium hydroxide. This reaction produces 5-fluoropyrrolo[3,4-b]pyridine in good yield. Another method involves the reaction of 4-fluorobenzaldehyde and 2-aminopyridine in the presence of sodium ethoxide. This reaction produces 5-fluoropyrrolo[3,4-b]pyridine in good yield.
属性
IUPAC Name |
1-(5-fluoropyridin-2-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4/c17-13-4-5-16(19-9-13)21-8-6-12-10-20(11-14(12)21)15-3-1-2-7-18-15/h1-5,7,9,12,14H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZSQRJLHUGAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444192.png)
![3-chloro-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6444200.png)
![2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444204.png)



![5-chloro-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6444236.png)
![1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444237.png)
![2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444243.png)
![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)
![6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444258.png)
![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)
![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine](/img/structure/B6444273.png)
![5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6444284.png)
